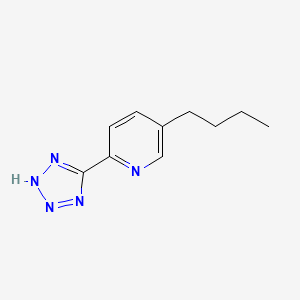

5-butyl-2-(2H-tetrazol-5-yl)pyridine

Description

Properties

CAS No. |

39256-39-8 |

|---|---|

Molecular Formula |

C10H13N5 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-butyl-2-(2H-tetrazol-5-yl)pyridine |

InChI |

InChI=1S/C10H13N5/c1-2-3-4-8-5-6-9(11-7-8)10-12-14-15-13-10/h5-7H,2-4H2,1H3,(H,12,13,14,15) |

InChI Key |

MLSHGCUPTROGPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C2=NNN=N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves two key transformations:

- Introduction of the tetrazole ring at the 2-position of the pyridine.

- Alkylation at the 5-position of the pyridine ring with a butyl substituent.

Two main approaches are reported:

- Direct alkylation of 2-(2H-tetrazol-5-yl)pyridine with butyl halides under basic conditions.

- Copper-catalyzed cross-coupling reactions (Chan–Lam or related oxidative couplings) between pyridylboronic acids and tetrazole derivatives.

Alkylation of 2-(2H-tetrazol-5-yl)pyridine

A robust and widely used method involves the alkylation of the tetrazolylpyridine core with alkyl bromides, including butyl bromide, in the presence of a base such as potassium carbonate in acetonitrile solvent. This method was detailed in coordination chemistry studies where 2-(2H-tetrazol-5-yl)pyridine was reacted with bromoalkanes to afford alkyl-substituted tetrazolylpyridines with good yields.

- Dissolve 2-(2H-tetrazol-5-yl)pyridine (L1) in acetonitrile.

- Add potassium carbonate as a base.

- Reflux the mixture for 30 minutes.

- Add butyl bromide (Br(CH2)3CH3).

- Continue reflux for 24 hours.

- Cool, filter off inorganic solids, and remove solvent under reduced pressure.

- Purify the residue by chromatography or crystallization.

This method yields 2-(butyl-(1-tetrazol-5-yl)pyridine or its isomers depending on regioselectivity, with yields typically above 70%.

Copper-Catalyzed Aerobic Oxidative Coupling

An alternative synthetic route involves copper-catalyzed aerobic oxidative coupling of 5-substituted tetrazoles with pyridylboronic acids. This method allows the direct formation of the C–N bond between the tetrazole nitrogen and the pyridine ring, often with high regioselectivity and good yields.

- Use of copper(I) oxide or copper(II) salts as catalyst.

- Molecular oxygen as the oxidant.

- Reaction performed in solvents such as dimethyl sulfoxide (DMSO).

- Reaction temperature around 100 °C.

- Use of molecular sieves to remove moisture.

This method was successfully applied to synthesize related compounds such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield, demonstrating the efficiency of copper-catalyzed coupling in tetrazole chemistry. While this example is for phenyl substitution, analogous strategies can be adapted for alkyl-substituted pyridines.

Data Tables Summarizing Preparation Conditions and Yields

Analytical Characterization Supporting Preparation

The identity and purity of This compound and related compounds are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra clearly show signals corresponding to the pyridine ring, butyl substituent, and tetrazole protons and carbons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks consistent with the expected molecular formula.

- Infrared (IR) Spectroscopy: Characteristic tetrazole ring vibrations (N–N and C–N stretches) and alkyl C–H stretches are observed.

- X-ray Crystallography: Structural confirmation of regioisomers and tautomeric forms is achieved by single-crystal X-ray diffraction.

- Differential Scanning Calorimetry (DSC): Thermal properties and melting points are determined to assess purity and stability.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Various nitrogen-containing heterocycles.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-butyl-2-(2H-tetrazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-2-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues in Medicinal Chemistry

2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine

- Structure : Features a pyridyloxy phenyl group attached to the tetrazole ring, replacing the butyl chain in the target compound.

- Activity : A potent, orally active mGlu5 receptor antagonist (IC₅₀ < 10 nM) with high selectivity and cross-species bioavailability. Its brain penetration and in vivo receptor occupancy make it valuable in neuropharmacology .

- Key Differences : The pyridyloxy phenyl group enhances aromatic stacking interactions with receptor sites, while the butyl group in 5-butyl-2-(2H-tetrazol-5-yl)pyridine may prioritize lipophilicity over direct receptor binding.

Simpler Tetrazole-Pyridine Derivatives

Examples include 2-(2H-tetrazol-5-yl)pyridine (3a) and 3-(2H-tetrazol-5-yl)pyridine (3b) .

- Structure : Lack alkyl or aryl substituents on the pyridine ring.

- Applications : Primarily used as ligands in metal-organic frameworks (MOFs) and coordination chemistry due to their versatile binding modes .

- Key Differences : The absence of a butyl group reduces steric hindrance and lipophilicity, making these derivatives more suitable for crystallography and catalytic applications than for drug design .

Brominated and Halogenated Derivatives

5-Bromo-2-(2H-tetrazol-5-yl)pyridine

- Synthesis: Prepared via cyclization of 5-bromopicolinonitrile with sodium azide and ammonium chloride .

- Properties : The bromine atom increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions.

- Applications : Serves as an intermediate in synthesizing more complex heterocycles or metal complexes .

- Comparison : Unlike the butyl derivative, bromine substitution prioritizes electronic modulation over lipophilicity, directing utility toward synthetic chemistry rather than bioavailability .

Metal Complexes and Coordination Chemistry

Ruthenium Complexes with 2-(2H-Tetrazol-5-yl)pyridine

- Structure : [Ru(η⁶-p-cymene)(L2)Cl₂] (L2 = 2-(2H-tetrazol-5-yl)pyridine) .

- The tetrazole-pyridine ligand facilitates stable metal coordination via N-atom donors.

- Comparison : The butyl group in this compound could sterically hinder metal binding, reducing its efficacy in coordination chemistry compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

- Metabolic Stability : Tetrazole groups resist oxidative metabolism, a common feature across all analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.